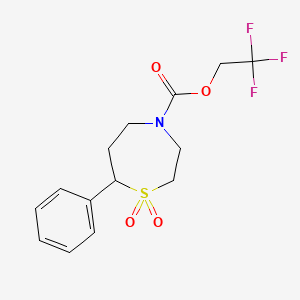

2,2,2-Trifluoroethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

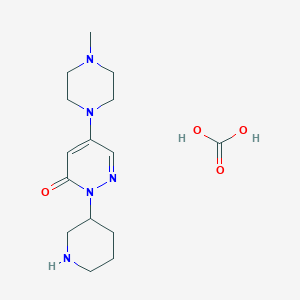

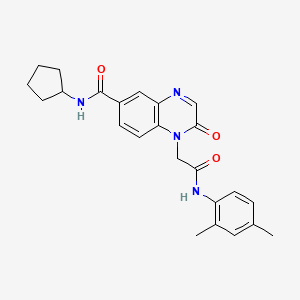

The compound “2,2,2-Trifluoroethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a trifluoroethyl group, a phenyl group, a thiazepane ring, and a carboxylate group. The presence of these functional groups suggests that this compound could have interesting chemical properties .

科学的研究の応用

Chemical Synthesis and Catalysis

The transformation involving the incorporation of trifluoromethyl groups into chemical structures is a key area of interest due to the unique properties these groups impart to molecules, such as increased lipophilicity and metabolic stability. One study highlighted the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides, showcasing a method to introduce trifluoromethyl groups into benzo[e][1,2]thiazine scaffolds. This transformation proceeds under mild conditions, offering moderate to good yields, demonstrating the utility of trifluoromethyl groups in synthetic chemistry (Q. Xiao, J. Sheng, Zhiyuan Chen, Jie Wu, 2013).

Electrochemical Carboxylation

Electrochemical methods for carbon dioxide fixation have garnered attention for their potential in sustainable chemistry. A notable application in this domain involves the synthesis of carboxylic acids through electrochemical carboxylation. This method has proven effective for the fixation of carbon dioxide into valuable organic compounds, highlighting the broader applicability of trifluoromethylated compounds in synthesizing complex molecules, including non-steroidal anti-inflammatory agents and various phenylacetic and phenylpropanoic acids (H. Senboku, 2021).

Optoelectronic Properties

The synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties is another area of research that has seen contributions from trifluoromethylated compounds. By introducing electron-withdrawing or donating substituents, researchers can significantly influence the electronic characteristics of these molecules, which is critical for developing materials with tailored properties for electronic and photonic applications (Chia-Hua Tsai, Danielle N. Chirdon, Andrew B. Maurer, S. Bernhard, Kevin J. T. Noonan, 2013).

Glycosylation Processes

In the realm of bioorganic chemistry, the synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside have been explored. These processes, critical for the synthesis of complex carbohydrates, showcase how fluorine substituents can affect the stereochemical outcome of glycosylation reactions. The increased stability of glycosyl triflates with fluorine substituents highlights the role of trifluoromethyl groups in enhancing reaction efficiency and selectivity (D. Crich, O. Vinogradova, 2007).

特性

IUPAC Name |

2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4S/c15-14(16,17)10-22-13(19)18-7-6-12(23(20,21)9-8-18)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQPLNLJAUJLQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

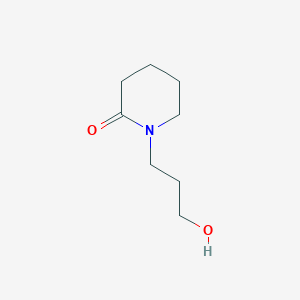

![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B2944902.png)

![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2944903.png)

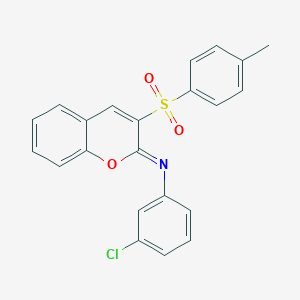

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)

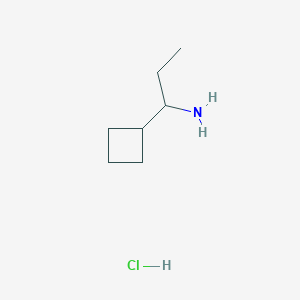

![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)